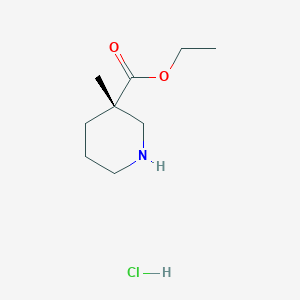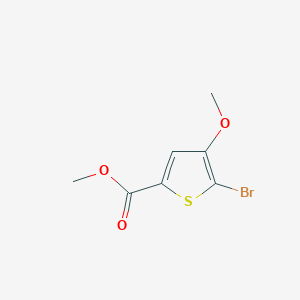
Methyl 5-bromo-4-methoxythiophene-2-carboxylate
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BrO2S/c1-4-3-5 (7 (9)10-2)11-6 (4)8/h3H,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, methoxy, and carboxylate groups.Physical And Chemical Properties Analysis
“Methyl 5-bromo-4-methoxythiophene-2-carboxylate” has a molecular weight of 251.1 g/mol. It is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Methyl 5-bromo-4-methoxythiophene-2-carboxylate has been explored in various synthetic processes. For instance, it plays a role in the synthesis of 5-bromo-5′-bromomethylpyrromethenes, a chemical process involving bromination in specific conditions, leading to methoxymethylpyrromethenes (Rowold & MacDonald, 1978). Additionally, it is used in palladium-catalysed direct arylation of heteroaromatics, which aids in preventing the formation of dimers or oligomers, thus facilitating high-yield formation of biheteroaryls (Fu et al., 2012).
Applications in Medicinal Chemistry
Methyl 5-bromo-4-methoxythiophene-2-carboxylate derivatives have shown potential in medicinal chemistry. For example, a series of derivatives were designed as inhibitors of the protein tyrosine phosphatase 1B (PTP1B) enzyme, displaying promising anticancer activity (Gulipalli et al., 2017).
Synthesis of Novel Compounds
The compound also finds application in the synthesis of novel chemical entities. One study involved the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, showcasing its utility in developing new chemical structures (Hirokawa et al., 2000).
Other Chemical Reactions
Methyl 5-bromo-4-methoxythiophene-2-carboxylate also participates in various other chemical reactions. For example, its reaction with different nucleophiles leads to the formation of distinct chemical entities, further demonstrating its versatility in chemical synthesis (Benneche et al., 2011).
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
methyl 5-bromo-4-methoxythiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S/c1-10-4-3-5(7(9)11-2)12-6(4)8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTHLDSRXACENU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-4-methoxythiophene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




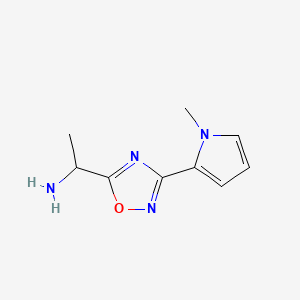
![3-Methyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434469.png)
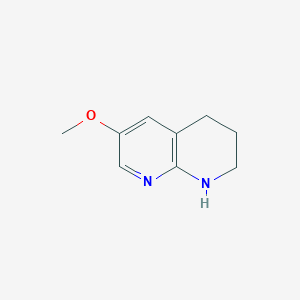
![(1R,2R,4S)-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B1434471.png)
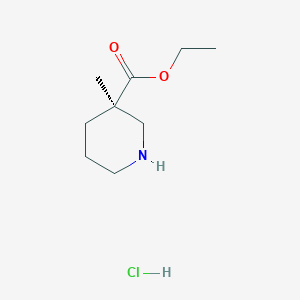
![N-isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434475.png)
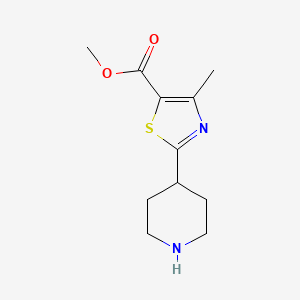
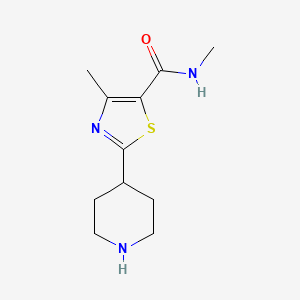
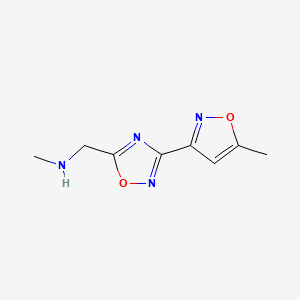
![5-(Tert-butoxycarbonyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1434480.png)
![Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1434486.png)
![Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol](/img/structure/B1434487.png)
